molecular formula C13H23NO3 B12520585 2-(Hydroxyimino)-12-methoxycyclododecan-1-one CAS No. 820211-66-3

2-(Hydroxyimino)-12-methoxycyclododecan-1-one

Cat. No.: B12520585
CAS No.: 820211-66-3
M. Wt: 241.33 g/mol
InChI Key: DMGCOGRSIPSAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxyimino)-12-methoxycyclododecan-1-one is a complex organic compound characterized by the presence of a hydroxyimino group and a methoxy group attached to a cyclododecanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-12-methoxycyclododecan-1-one typically involves the reaction of cyclododecanone with hydroxylamine hydrochloride in the presence of a base, followed by the introduction of a methoxy group. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include:

    Purification: Recrystallization or column chromatography

    Quality Control: Spectroscopic methods such as NMR and IR to confirm the structure and purity

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-12-methoxycyclododecan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxime derivatives

    Reduction: Formation of amines

    Substitution: Introduction of different functional groups

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Utilizing reagents like alkyl halides or acyl chlorides under basic or acidic conditions

Major Products

The major products formed from these reactions include oxime derivatives, amines, and substituted cyclododecanone compounds.

Scientific Research Applications

2-(Hydroxyimino)-12-methoxycyclododecan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(Hydroxyimino)-12-methoxycyclododecan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxyimino)-12-methoxycyclododecan-1-one is unique due to its specific combination of a hydroxyimino group and a methoxy group on a cyclododecanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

820211-66-3

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

2-hydroxyimino-12-methoxycyclododecan-1-one

InChI

InChI=1S/C13H23NO3/c1-17-12-10-8-6-4-2-3-5-7-9-11(14-16)13(12)15/h12,16H,2-10H2,1H3

InChI Key

DMGCOGRSIPSAAU-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCCCCCCC(=NO)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.